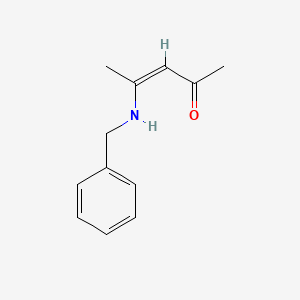

4-Benzylamino-pent-3-en-2-one

Description

Contextualization within Enaminone Chemistry Research

Enaminone chemistry is a dynamic field of study, with roots in foundational synthetic methodologies and an expanding scope of applications.

The synthesis of enaminones has been a subject of considerable research, with the most direct method being the condensation of a 1,3-dicarbonyl compound with an amine, often with azeotropic removal of water. mdpi.com Over the years, a variety of catalytic systems have been developed to improve the efficiency and conditions of this reaction, including the use of Lewis acids, silica-supported polyphosphoric acid (PPA-SiO2), and even catalyst-free conditions. researchgate.netmdpi.com One common route to synthesize 4-benzylamino-pent-3-en-2-one specifically involves the reaction of acetylacetone (B45752) with benzylamine (B48309). semanticscholar.org Catalysts such as nickel diacetate or the solid acid catalyst Amberlyst-15 have been employed to facilitate this condensation. The reactivity of enaminones is characterized by the dual nucleophilic and electrophilic nature of the molecule. The enamine part is nucleophilic, while the enone part is electrophilic, allowing them to react with a wide range of reagents. rsc.org

The structural motif of β-enaminones is a valuable building block in organic synthesis. sioc-journal.cn The conjugated N-C=C-C=O system provides stability and unique reactivity. mdpi.com This structural unit is a precursor for the synthesis of various biologically important molecules, including alkaloids and heterocyclic compounds. mdpi.com The presence of both a hydrogen bond donor (N-H) and acceptor (C=O) in close proximity often leads to the formation of a stable six-membered intramolecular hydrogen-bonded ring, which influences the compound's conformation and reactivity. This intramolecular hydrogen bonding is a key feature of the β-enaminone structure. ruc.dk

Current research in enaminone chemistry is focused on developing more efficient and environmentally friendly synthetic methods. This includes the use of novel catalysts, such as gold(I)/silver(I) systems under solvent-free conditions, and exploring reactions in aqueous media. mdpi.combohrium.com There is also a growing interest in the C-H functionalization of enaminones, which allows for the direct introduction of new functional groups at the α-position, providing a more atom- and step-economical approach to complex molecules. sioc-journal.cn Furthermore, the cleavage of the C=C double bond in enaminones is being explored as a strategy for synthesizing other valuable chemical structures. mdpi.com The unique reactivity of N,N-dimethyl enaminones, which have a better leaving group than other enaminones, is also a subject of recent investigation. thieme-connect.com

Strategic Importance of this compound as a Model Compound

Within the broader field of enaminone chemistry, this compound serves as a valuable model compound for studying fundamental aspects of structure and reactivity.

This compound is frequently used as a benchmark substrate in the development of new synthetic methods for enaminones and their derivatives. For example, its synthesis has been used to demonstrate the effectiveness of various catalytic systems, including natural hydroxyapatite. semanticscholar.org It has also been employed as a starting material in multi-component reactions to synthesize more complex heterocyclic structures, such as pyrroles. semanticscholar.org The well-defined structure and reactivity of this compound make it an ideal candidate for testing the scope and limitations of new synthetic transformations in enaminone chemistry.

Interactive Data Table of Compounds

| Compound Name |

| This compound |

| Acetylacetone |

| Benzylamine |

| Nickel diacetate |

| Amberlyst-15 |

| Pyrrole (B145914) |

| Pyridine (B92270) |

Detailed Research Findings

| Catalyst / Method | Reactants | Product | Yield | Conditions | Reference |

| Nickel diacetate | Acetylacetone, Benzylamine | This compound | - | 60°C, 5 minutes | |

| Amberlyst-15 | Acetylacetone, Benzylamine | This compound | High | Ambient temperature | |

| Natural Hydroxyapatite | Acetylacetone, Benzylamine | This compound | 98% | Room temperature, 10 minutes | semanticscholar.org |

| Gold(I)/Silver(I) | Acetylacetone, Benzylamine | (Z)-4-(Benzylamino)pent-3-en-2-one | - | Solvent-free | mdpi.com |

| No Catalyst | 1,3-diketones, Primary/secondary amines | Enaminones | 85-97% | Ethanol | sid.ir |

| PPA-SiO2 | 1,3-dicarbonyl, Amines | β-enaminones | Good to excellent | Solvent-free | mdpi.com |

| - | Enaminone, Aldehydes, Ketones | β-enaminones | - | - | |

| - | Enaminone, Dimethyl acetylene (B1199291) dicarboxylate | - | - | - | sid.ir |

| Rhodium(III) | Enaminones, 1,3-Dienes | Fluorenones | - | - | acs.org |

| - | Enaminone, o-aminophenol | (E)-4-(2-hydroxyanilino)pent-3-en-2-one | - | - | researchgate.net |

| - | Enaminone, o-aminothiophenol | (E)-4-(2-mercaptoanilino)pent-3-en-2-one | - | - | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

(Z)-4-(benzylamino)pent-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-10(8-11(2)14)13-9-12-6-4-3-5-7-12/h3-8,13H,9H2,1-2H3/b10-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQEZUXJOCKMERB-NTMALXAHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Benzylamino Pent 3 En 2 One

Classical Condensation Pathways for Beta-Enaminone Formation

The most direct and established method for synthesizing β-enaminones, including 4-Benzylamino-pent-3-en-2-one, is the condensation reaction between a β-dicarbonyl compound and an amine. This approach is valued for its simplicity and efficiency.

Mechanism of Condensation between Beta-Dicarbonyl Compounds and Amines

The reaction mechanism initiates with the nucleophilic addition of the amine to one of the carbonyl groups of the β-dicarbonyl compound. This is typically an acid-catalyzed process. The addition of the amine to the carbonyl group results in the formation of a hemiaminal or carbinolamine intermediate. wikipedia.org

This intermediate is generally unstable and undergoes dehydration, losing a molecule of water, to form an imine. wikipedia.org The reaction is reversible, and to drive it towards the formation of the enaminone, water is often removed from the reaction mixture, for instance, through azeotropic distillation. wikipedia.orgmdpi.com The resulting enaminone is stabilized by conjugation between the lone pair of the nitrogen atom, the carbon-carbon double bond, and the carbonyl group.

Influence of Reaction Conditions on Synthetic Outcome

The outcome of the condensation reaction is significantly influenced by several factors, including the solvent, temperature, and the presence of catalysts. For the synthesis of this compound, polar aprotic solvents like ethanol or dimethylformamide (DMF) are commonly employed. The reaction is often carried out under reflux conditions to provide the necessary activation energy for the condensation and to facilitate the removal of water.

The choice of catalyst can also play a crucial role. While the reaction can proceed without a catalyst, the use of acid catalysts can accelerate the process. Furthermore, solvent-free conditions have been explored as a greener alternative, sometimes in conjunction with microwave irradiation to expedite the reaction. ajgreenchem.comacgpubs.org

| Reactants | Catalyst | Solvent | Conditions | Yield |

| β-Dicarbonyl Compounds + Amines | None | Aromatic Solvent | Reflux, Azeotropic water removal | - |

| β-Dicarbonyl Compounds + Amines | Protic Acid | - | - | - |

| β-Dicarbonyl Compounds + Amines | None | None | 120 °C | High to Excellent |

Catalytic Approaches in the Synthesis of this compound

To enhance the efficiency, selectivity, and environmental friendliness of β-enaminone synthesis, various catalytic systems have been developed. These can be broadly categorized into homogeneous and heterogeneous catalysis.

Homogeneous Catalysis for Enaminone Synthesis

Homogeneous catalysts are soluble in the reaction medium and offer high activity and selectivity.

A variety of transition metals have been found to catalyze the synthesis of β-enaminones. researchgate.net These metals can activate the reactants in different ways, leading to more efficient bond formation.

Palladium: Palladium-catalyzed methods have been developed for the synthesis of β-enaminones from saturated ketones. researchgate.net

Copper: Copper catalysts have been utilized in the N-H olefination of sulfonamides to produce enaminones. researchgate.net

Silver: Silver carbonate has been shown to catalyze the amination of propargyl alcohols to yield enaminones. researchgate.netbeilstein-journals.org

Gold: Gold(I) catalysts, in combination with silver(I) co-catalysts, have been effectively used for the synthesis of β-enaminones and β-enaminoesters under solvent-free conditions. nih.gov

Iron: Iron-NHC (N-heterocyclic carbene) complexes have been successfully employed as catalysts for the condensation of 1,3-dicarbonyl compounds with both aliphatic and aromatic amines. researchgate.net

Cobalt: Cobalt-catalyzed oxidative amination of aryl alkenes provides a rapid route to enaminones. organic-chemistry.org

Nickel: Nickel catalysts have been used for the selective β-amination of ethyl ketones. beilstein-journals.org A dual photoredox and nickel catalytic system has also been developed to synthesize enaminones from 3-bromochromones. beilstein-journals.orgnih.gov

| Catalyst | Reactants | Key Features |

| Palladium | Saturated Ketones + Amines | Dehydrogenation/conjugate addition |

| Copper | Saturated Ketones + Sulfonamides | N-H olefination |

| Silver | Propargyl Alcohols + Amines | Amination |

| Gold(I)/Silver(I) | 1,3-Dicarbonyls + Amines | Solvent-free, low catalyst loading |

| Iron-NHC | 1,3-Dicarbonyls + Amines | Effective for both aliphatic and aromatic amines |

| Cobalt | Aryl Alkenes + Amines | Oxidative amination |

| Nickel | Ethyl Ketones + Amines | Selective β-amination |

Organic acids and Lewis acids are also prominent catalysts in the synthesis of β-enaminones.

Organic Acids: Simple organic acids like formic acid have been demonstrated to be mild and highly efficient catalysts for the condensation of β-diketones with anilines, proceeding in short reaction times with near-quantitative yields. researchgate.net

Lewis Acids: Various Lewis acids have been employed to catalyze the formation of β-enaminones. These include:

Zinc Triflate (Zn(OTf)₂): An efficient catalyst for the reaction between 1,3-dicarbonyl compounds and amines under solvent-free conditions. researchgate.net

Scandium Triflate (Sc(OTf)₃): Used for the synthesis of N-substituted β-enamino esters under solvent-free conditions, with the catalyst being recoverable and reusable. acgpubs.org

Bismuth(III) Trifluoroacetate (Bi(TFA)₃): Enables highly regio- and chemo-selective enamination of carbonyl compounds in water. researchgate.net

Ceric Ammonium (B1175870) Nitrate (CAN): Catalyzes the reaction between β-dicarbonyl compounds and primary amines at room temperature with short reaction times. researchgate.netorganic-chemistry.org

Lanthanum Trichloride Heptahydrate (LaCl₃·7H₂O): An effective catalyst for the rapid formation of enaminone derivatives at room temperature. acgpubs.org

Boron Trifluoride Etherate (BF₃·OEt₂): Used in a one-pot synthesis of β-ketoenamines from 1-iodoalkynes and α-keto acids. organic-chemistry.org

The combination of enamine catalysis with Lewis acids, known as cooperative bifunctional catalysis, has also emerged as a powerful strategy in organic synthesis. unt.eduresearchgate.net

Heterogeneous Catalysis for Enaminone Synthesis

The synthesis of β-enaminones, including this compound, has significantly benefited from the application of heterogeneous catalysts. These catalysts, being in a different phase from the reactants, offer advantages such as ease of separation from the reaction mixture, potential for recycling, and enhanced stability.

Solid Acid Catalysts in Solvent-Free Conditions

The use of solid acid catalysts provides an environmentally benign and efficient alternative to traditional homogeneous acid catalysts for the synthesis of β-enaminones. One notable example is the use of silica-supported polyphosphoric acid (PPA-SiO₂). This catalyst has demonstrated high efficiency in the synthesis of various β-enaminones under solvent-free conditions. The reaction typically involves the direct condensation of a 1,3-dicarbonyl compound, such as acetylacetone (B45752), with an amine, in this case, benzylamine (B48309).

The PPA-SiO₂ catalyst activates the carbonyl group of the acetylacetone, facilitating the nucleophilic attack by the amino group of benzylamine. The reaction proceeds through amino-alcohol and imine intermediates, followed by dehydration to yield the final β-enaminone product. This method is characterized by good to excellent yields and high selectivity. The absence of a solvent simplifies the work-up procedure and reduces the generation of chemical waste, aligning with the principles of green chemistry.

A comparative study of different catalysts for the synthesis of a related enaminone from p-toluidine and acetylacetone is presented in the table below, highlighting the effectiveness of various catalytic systems.

| Catalyst | Reaction Time (min) | Yield (%) |

| PPA-SiO₂ | 30 | 90 |

| SiO₂/Microwaves | 15 | 88 |

| Iodine | 60 | 85 |

| HClO₄·SiO₂ | 45 | 87 |

| Silica-supported Fe(HSO₄)₃ | 50 | 82 |

This table presents a summary of research findings on the catalytic synthesis of a representative β-enaminone, illustrating the efficiency of solid acid catalysts.

Nanocatalyst Applications and Environmental Considerations

In recent years, nanocatalysts have emerged as highly effective alternatives in organic synthesis due to their high surface-area-to-volume ratio and unique electronic properties. For the synthesis of β-enaminones, various nanocatalysts, including those based on copper and iron, have been explored. For instance, copper oxide nanoparticles have shown high activity in the synthesis of β-enaminones and β-enamino esters from 1,3-dicarbonyl compounds and amines.

Magnetic nanocatalysts offer an additional advantage in terms of catalyst recovery. An iron-based magnetic nanocatalyst has been successfully employed for the synthesis of β-enaminones under solvent-free conditions. The key benefit of this system is the ease of separation of the catalyst from the reaction mixture using an external magnet, allowing for its reuse over several reaction cycles without a significant loss of catalytic activity. researchgate.net This reusability is a significant step towards developing sustainable and economically viable synthetic processes. researchgate.net

The environmental considerations for using nanocatalysts in the synthesis of this compound are largely positive. The high efficiency of nanocatalysts often allows for milder reaction conditions, such as lower temperatures, which reduces energy consumption. azonano.com Furthermore, the ability to conduct these reactions under solvent-free conditions minimizes the use and disposal of hazardous organic solvents. researchgate.netazonano.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthetic routes for chemical compounds to minimize their environmental impact. The synthesis of this compound is amenable to several green chemistry approaches.

Solvent-Free Reaction Protocols

A significant advancement in the green synthesis of this compound is the development of solvent-free reaction protocols. The conventional method for synthesizing enaminones often involves the use of organic solvents and azeotropic removal of water. By eliminating the solvent, these newer methods reduce the environmental footprint of the synthesis.

Solvent-free synthesis can be achieved through various techniques, including the use of solid-supported catalysts as discussed previously, or by simply heating a mixture of the reactants. In some cases, the reaction between an amine and a β-dicarbonyl compound can proceed efficiently at elevated temperatures without the need for a catalyst. These catalyst- and solvent-free methods are operationally simple, often require shorter reaction times, and allow for easy separation and purification of the product.

The benefits of solvent-free synthesis are manifold, including reduced pollution, lower costs associated with solvent purchase and disposal, and increased safety.

Atom Economy and Reaction Efficiency

Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. The ideal atom economy is 100%, where all the atoms of the reactants are found in the final product.

The synthesis of this compound from benzylamine and acetylacetone is an example of a condensation reaction. The balanced chemical equation for this reaction is:

C₆H₅CH₂NH₂ + CH₃COCH₂COCH₃ → C₁₂H₁₅NO + H₂O

To calculate the percent atom economy, the following formula is used:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| Benzylamine | C₇H₉N | 107.15 |

| Acetylacetone | C₅H₈O₂ | 100.12 |

| This compound | C₁₂H₁₅NO | 189.25 |

| Water | H₂O | 18.02 |

Using the molecular weights from the table:

% Atom Economy = (189.25 / (107.15 + 100.12)) x 100 ≈ 91.3%

This high atom economy indicates that the reaction is very efficient in incorporating the atoms of the reactants into the desired product, with only water being generated as a byproduct. This is a significant advantage of this synthetic route from a green chemistry perspective.

Stereoselective and Diastereoselective Synthetic Strategies

A search of the current scientific literature does not reveal any specific studies focused on the stereoselective or diastereoselective synthesis of this compound. This is likely because the molecule itself does not possess any chiral centers. The primary stereochemical consideration for this compound is the geometry of the carbon-carbon double bond, which can exist as either the E or Z isomer.

In the case of β-enaminones derived from primary amines and acetylacetone, the Z-isomer is predominantly formed. This preference is attributed to the formation of a stable six-membered intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen atom. This hydrogen bond stabilizes the Z-conformation, making it the thermodynamically favored product. Therefore, the synthesis of this compound typically yields the Z-isomer with high selectivity under thermodynamic control, obviating the need for specific stereoselective synthetic strategies. While stereoselective methods are crucial for the synthesis of more complex β-amino ketones with multiple stereocenters, they are not a primary focus for this particular compound.

Control of Geometric Isomerism in Enaminone Formation

The formation of enaminones, such as this compound, from the condensation of β-dicarbonyl compounds (like acetylacetone) and primary amines (like benzylamine) can potentially lead to different geometric isomers. Enaminones can exist in four possible geometric forms: Z,s-Z; Z,s-E; E,s-Z; and E,s-E researchgate.net. The conjugation within the enaminone system allows for interconversion between the Z and E forms researchgate.net.

However, studies consistently show that the synthesis of β-enaminones predominantly yields the Z-isomer. Spectroscopic data for this compound specifically identifies it as the (Z)-isomer mdpi.comnih.gov. The primary factor driving this high stereoselectivity is the formation of a strong intramolecular hydrogen bond between the N-H proton of the amino group and the carbonyl oxygen atom. This interaction forms a stable six-membered pseudo-ring, which locks the molecule in the Z-conformation nih.govresearchgate.netnih.gov. This phenomenon is not unique to this compound but is a general characteristic of primary enaminones, where only the Z-isomers are produced due to this intramolecular hydrogen bonding organic-chemistry.org.

While the Z-isomer is thermodynamically favored, external factors can induce isomerization. For instance, exposure of enaminone solutions to daylight or UV irradiation can lead to a reversible cis-trans (Z-E) isomerization, establishing an equilibrium with small amounts of the trans (E) isomer researchgate.net.

The synthesis is typically a condensation reaction between benzylamine and a β-diketone, often carried out by refluxing in a solvent like ethanol . Various catalytic systems can be employed to improve efficiency, and the reaction has been demonstrated to proceed effectively even under solvent-free conditions nih.govresearchgate.net.

Table 1: Spectroscopic Data for (Z)-4-(Benzylamino)pent-3-en-2-one mdpi.com

| Nucleus | Chemical Shift (δ, ppm) |

|---|---|

| ¹H-NMR | 11.17 (s, 1H, NH), 7.22–7.34 (m, 5H, Ar-H), 5.03 (s, 1H, =CH), 4.44 (d, 2H, J = 6.3 Hz, CH₂), 2.02 (s, 3H, CH₃), 1.88 (s, 3H, CH₃) |

Accessing Chiral Enaminone Derivatives

The synthesis of chiral enaminone derivatives is a significant area of research, as these compounds serve as valuable building blocks for more complex, stereochemically defined molecules, including bioactive alkaloids and pharmaceuticals google.comnih.gov. Several strategies have been developed to introduce chirality into the enaminone scaffold.

One prominent method involves asymmetric catalysis. For example, a stereoselective synthesis of chiral enaminones can be achieved through a palladium-catalyzed enantioselective enolate allylic alkylation google.com. This method is pivotal for constructing novel building blocks for medicinal chemistry google.com.

Another approach utilizes the "chiral pool," starting from readily available chiral molecules. A notable example is the use of β-amino acids as precursors. In this method, the β-amino acid is converted to an ynone intermediate, which then undergoes a cyclization to form a chiral, six-membered cyclic enaminone (a vinylogous amide) nih.gov. This strategy allows for the incorporation of both diversity and asymmetry into the final structure nih.gov.

Biocatalysis offers an environmentally friendly route to chiral enaminones. Amine transaminases (ATAs) are enzymes that can be used for the synthesis of chiral amines from prochiral ketones. These chiral amines can then be reacted to form chiral β-enaminones. This process can be part of an enzymatic cascade, reducing the number of synthetic steps required acs.org. For instance, an ATA-triggered intramolecular aza-Michael reaction has been developed to produce chiral alkaloids from β-enaminones acs.org.

Furthermore, inherent chirality can be introduced by incorporating the enaminone functionality into a larger, asymmetric molecular framework. An example of this is the synthesis of enaminone derivatives of resorcin nih.govarenes, which results in the formation of stable M and P enantiomers researchgate.net.

Table 2: Methodologies for Synthesizing Chiral Enaminone Derivatives

| Methodology | Description | Key Features | Reference |

|---|---|---|---|

| Asymmetric Catalysis | Palladium-catalyzed enantioselective enolate allylic alkylation. | Constructs novel building blocks for medicinal chemistry. | google.com |

| Chiral Pool Synthesis | Utilizes β-amino acids as chiral starting materials to form cyclic enaminones via ynone intermediates. | Incorporates diversity and asymmetry from the starting material. | nih.gov |

| Biocatalysis | Employs amine transaminases (ATAs) in enzymatic cascades to produce chiral enaminones. | Environmentally friendly, can be part of one-pot syntheses. | acs.org |

Chemical Reactivity and Transformation Mechanisms of 4 Benzylamino Pent 3 En 2 One

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of 4-benzylamino-pent-3-en-2-one is distinctly amphiphilic, meaning it possesses both nucleophilic and electrophilic characteristics. This dual nature arises from the electronic distribution across the conjugated N-C=C-C=O moiety. The enamine portion of the molecule is electron-rich and thus nucleophilic, while the enone segment is electron-deficient, rendering it electrophilic. This allows the compound to react with a diverse range of reagents. The structure is further stabilized by the formation of a six-membered intramolecular hydrogen-bonded ring between the amine proton (N-H) and the carbonyl oxygen (C=O), which influences its conformation and reactivity.

The distribution of electron density and the sites of reactivity in this compound can be rationalized through its resonance contributors. The delocalization of the nitrogen lone-pair electrons across the π-system is a key feature of its electronic structure.

The primary resonance structures indicate that there are multiple reactive sites within the molecule:

Nucleophilic Sites: The nitrogen atom and the α-carbon (the carbon atom adjacent to the C=O group) are electron-rich. The delocalization of the nitrogen's lone pair increases the electron density at the α-carbon, making it a soft nucleophilic center.

Electrophilic Sites: The carbonyl carbon and the β-carbon (the carbon atom bonded to the nitrogen) are electron-deficient. The carbonyl carbon, in particular, is a hard electrophilic center susceptible to attack by nucleophiles.

This electronic arrangement is depicted in the following resonance forms:

Figure 1. Key resonance structures of this compound illustrating electron delocalization and the resulting nucleophilic (α-carbon) and electrophilic (carbonyl carbon) sites.

The resonance hybrid shows a delocalized positive charge on the nitrogen atom and a delocalized negative charge shared between the carbonyl oxygen and the α-carbon. This charge separation underscores the molecule's ability to engage with both electrophiles (at the α-carbon) and nucleophiles (at the carbonyl carbon).

The benzylamino group plays a crucial role in modulating the electronic properties of the pent-3-en-2-one (B7821955) backbone. The nitrogen atom, directly attached to the conjugated system, acts as a potent electron-donating group through resonance (+R effect).

The key influences of the benzylamino substituent are:

Enhanced Nucleophilicity: By donating its lone pair of electrons into the π-system, the benzylamino group significantly increases the electron density at the α-carbon. This makes the α-carbon more nucleophilic than in the parent α,β-unsaturated ketone (pent-3-en-2-one).

Reduced Electrophilicity: The electron donation from the nitrogen atom also increases the electron density on the carbonyl oxygen, which in turn reduces the electrophilicity of the carbonyl carbon compared to simple enones.

Steric Effects: The bulky benzyl (B1604629) group can introduce steric hindrance, which may influence the regioselectivity and stereoselectivity of certain reactions by directing the approach of incoming reagents.

This electronic modulation by the benzylamino group is fundamental to the compound's utility as a versatile building block in the synthesis of more complex molecules, particularly various heterocyclic systems.

Cycloaddition Reactions Involving the Enaminone Moiety

The conjugated π-system of the enaminone moiety in this compound makes it an active participant in various cycloaddition reactions. These reactions are powerful tools for the construction of cyclic and heterocyclic frameworks. Enaminones can act as electron-rich olefins, dienes, or dienophiles depending on the reaction partner and conditions.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgmychemblog.commasterorganicchemistry.com In this context, enaminones can react either as the 2π component (dienophile) or, in some cases, as part of the 4π component (diene). Due to the electron-donating nature of the amino group, enaminones are electron-rich alkenes, making them suitable partners for electron-deficient dienes in normal-electron-demand Diels-Alder reactions.

More commonly, enaminones participate in inverse-electron-demand Diels-Alder (IEDDA) reactions, where the electron-rich enaminone acts as the dienophile reacting with an electron-poor diene. For example, enaminones react with in situ generated aza-o-quinone methides (electron-poor heterodienes) to form substituted quinolines. acs.org

In hetero-Diels-Alder reactions , one or more carbon atoms in the diene or dienophile are replaced by heteroatoms. wikipedia.orgyoutube.com The enaminone can function as a potent dienophile with various heterodienes, or the C=N bond within the enaminone system can act as the dienophile, leading to the formation of nitrogen-containing heterocycles. High-pressure conditions have been shown to facilitate intermolecular hetero-Diels-Alder reactions of enamino ketones, providing an efficient route to dihydropyrans, which are precursors to 3-amino sugars. acs.org

Annulation reactions are processes in which a new ring is constructed onto a substrate. Enaminones are exceptionally versatile substrates for a variety of annulation strategies beyond the classic [4+2] cycloaddition, leading to a diverse range of heterocyclic products. These reactions often proceed through cascade or domino sequences, where multiple bonds are formed in a single operation.

The table below summarizes various annulation reactions that enaminones undergo, highlighting their versatility in heterocyclic synthesis.

| Annulation Type | Reaction Partner(s) | Resulting Heterocycle | Reference(s) |

| [3+2] Annulation | Quinonediimides / Quinoneimides | Indoles / Benzofurans | rsc.org |

| Cyclopropenones | γ-Butenolides / γ-Lactams | rsc.org | |

| α-Halo ketones (photoinduced) | Polysubstituted Pyrroles | nih.gov | |

| [4+1] Annulation | Isocyanides, etc. | Cyclopentenone derivatives | |

| [3+3] Annulation | Diazo compounds | Pyridin-4-ones | researchgate.net |

| Pyridine (B92270) Synthesis | Aldehydes (dimerization) | Fully substituted Pyridines | acs.org |

| Rongalite (as C1 source) | Tetrasubstituted Pyridines | mdpi.com | |

| TMEDA (photocatalytic) | Tetrasubstituted Pyridines | acs.org | |

| Pyrrole (B145914) Synthesis | N-Propargyl β-enaminones (rearrangement) | 2-Acetyl-1H-pyrroles | acs.org |

| Ethyl 2-oximinoacetoacetate | Ethyl pyrrole-2-carboxylates | tandfonline.com | |

| Arylacetylenes (Iodine-mediated) | Trisubstituted Pyrroles | nih.gov |

These reactions demonstrate the capacity of the enaminone scaffold to be elaborated into complex molecular architectures, serving as a cornerstone in modern synthetic organic chemistry. researchgate.net

Functionalization of the Enaminone α-Carbon Site

As established by its resonance structures, the α-carbon of the enaminone is a nucleophilic center. This reactivity is harnessed in numerous synthetic transformations to introduce new functional groups at this position. The α-C-H bond of enaminones can be readily functionalized, serving as a key step in the construction of various molecular frameworks.

One of the primary applications of this reactivity is in annulation reactions to form heterocyclic systems. For instance, in the synthesis of indoles, the α-carbon of the enaminone attacks a quinonediimide in a process catalyzed by Zn(II), involving a dual C-H bond functionalization. rsc.org Similarly, in the Fe(III)-catalyzed reaction with quinoneimides to form 2-aminobenzofurans, the transformation of the α-C-H bond is a crucial step. rsc.org

Furthermore, the nucleophilic α-carbon is central to the synthesis of pyrroles. In Knorr-type pyrrole synthesis, the α-carbon of the enaminone adds to an acyl group of a reaction partner, initiating the cyclization cascade that ultimately yields the pyrrole ring. tandfonline.com The versatility of this site allows for reactions with a wide range of electrophiles, making it a pivotal point for molecular elaboration and confirming the role of this compound as a valuable synthetic intermediate.

C-H Activation Strategies

Direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis for its atom economy. In enaminones like this compound, the vinyl C-H bond at the α-position is particularly susceptible to activation due to the electron-donating nature of the amino group. Transition metal catalysis, especially with palladium, is a common approach for such transformations. rsc.org The nitrogen atom of the enaminone can act as a directing group, facilitating ortho-C-H activation on the N-aryl substituent if present, or activation of the vinylic C-H bond. rsc.orgnih.gov

While specific studies detailing the C-H activation of this compound are not abundant, the principles are well-established for the broader class of enaminones and related unsaturated systems. nih.govnih.gov These reactions typically proceed through a cyclometalated intermediate, where the metal catalyst coordinates to the nitrogen and/or oxygen atoms, bringing it in proximity to the target C-H bond for activation. nih.gov This strategy enables the direct introduction of various functional groups, bypassing the need for pre-functionalized substrates. Moreover, metal-free C-H activation has emerged as a significant and greener alternative, often involving radical pathways or strong bases to achieve functionalization. rsc.orgrsc.org

Formation of C-C, C-O, C-N, C-X, and C-S/Se Bonds at the Alpha Position

The α-position (the methyl group adjacent to the carbonyl) of this compound is acidic and can be deprotonated to form an enolate or a related nucleophilic species. This nucleophilicity allows for the formation of various bonds at this position.

C-C Bond Formation: The enolate derived from this compound can participate in various C-C bond-forming reactions. These include cascade reactions initiated by C-C bond cleavage under specific conditions, leading to complex heterocyclic structures like 5-hydroxy-1H-pyrrol-2(5H)-ones. researchgate.netacs.org

C-O Bond Formation: The α-oxygenation of carbonyl compounds is a method to introduce an oxygen functionality. For enaminones, this can be achieved through various methods, including redox-neutral processes where an amine's α-C-H bond is functionalized. nih.govnih.gov

C-N Bond Formation: Direct α-amination can introduce a nitrogen atom. Methodologies such as electrochemical amination or photoredox catalysis have been developed for the α-amination of carbonyl compounds and their derivatives. princeton.edursc.org For instance, electrochemical processes can achieve C-H bond thiocyanation and vinyl C-N bond transamination in enaminones. rsc.org

C-X (Halogen) Bond Formation: The α-position of enaminones can be readily halogenated. Metal-free oxidative halogenation using a dimethyl sulfoxide (B87167) (DMSO)-halo acid combination provides a facile method for α-halogenation of N-aryl enaminones, yielding α-halo derivatives in good to excellent yields. rsc.orgrsc.org This method avoids the use of hazardous molecular halogens. rsc.org Other methods include direct copper(II)-mediated regioselective α-halogenation and electrochemical C-H halogenation. acs.orgresearchgate.net

| Reagent System | Halogen | Substrate Scope | Yield (%) | Reference |

| DMSO/HBr | Br | N-aryl enaminones | 90-99 | rsc.org |

| DMSO/HCl | Cl | N-aryl enaminones | 91-98 | rsc.org |

| Electrochemical | Cl, Br, I | N-aryl enaminones | Good | researchgate.net |

C-S/Se Bond Formation: The introduction of sulfur or selenium at the α-position is achieved through sulfenylation or selenylation. An N-chlorosuccinimide (NCS)-mediated methodology allows for the rapid, metal-free reaction of enaminones with various thiols and selenols at room temperature. nih.govacs.orgacs.org This cross-dehydrogenative coupling (CDC) proceeds through a sulfenyl chloride intermediate. nih.gov Another effective system for sulfenylation utilizes aqueous HBr in DMSO. researchgate.net

| Reagent System | Functional Group | Substrate Scope | Yield (%) | Reference |

| NCS/RSH | -SR | Enaminones of amino esters, amines | 71-90 | nih.gov |

| NCS/PhSeH | -SePh | Enaminones of amino esters | 73-83 | nih.gov |

| HBr-DMSO/ArSH | -SAr | Enaminones | Good | researchgate.net |

Addition Reactions

The conjugated system in this compound offers two primary sites for addition reactions: the electrophilic carbonyl carbon and the carbon-carbon double bond.

Nucleophilic Addition to the Carbonyl Group

The carbonyl group can undergo nucleophilic addition. A key example is reduction using hydride reagents. While lithium aluminum hydride (LiAlH4) is often ineffective for reducing the double bond of enamines, sodium borohydride (B1222165) (NaBH4) can selectively reduce the ketone functionality to a secondary alcohol without affecting the C=C double bond. lboro.ac.ukpharmaguideline.comamherst.edu This selectivity is attributed to NaBH4 being a milder reducing agent than LiAlH4. pharmaguideline.com The reaction proceeds via the nucleophilic attack of a hydride ion on the carbonyl carbon.

| Reagent | Product Type | Selectivity | Reference |

| NaBH₄ | β-amino alcohol | Reduces C=O, preserves C=C | pharmaguideline.com |

| LiAlH₄ | No reaction/complex | Generally unreactive with enamines | lboro.ac.uk |

Addition Across the Carbon-Carbon Double Bond

The carbon-carbon double bond in enaminones can undergo addition reactions, though its reactivity is modulated by the electron-donating amino group. One of the most significant reactions is hydroboration. The hydroboration of enamines, followed by oxidation, leads to the formation of β-amino alcohols. researchgate.net This reaction is regioselective, proceeding in an anti-Markovnikov fashion where the boron atom adds to the less substituted carbon (α-carbon) and the hydrogen adds to the more substituted carbon (β-carbon). libretexts.orglibretexts.org The addition occurs with syn stereochemistry, meaning the B and H atoms add to the same face of the double bond. researchgate.netlibretexts.org

| Reagent | Intermediate | Final Product (after oxidation) | Regiochemistry | Stereochemistry | Reference |

| 1. BH₃·THF2. H₂O₂, NaOH | Trialkylborane | β-amino alcohol | Anti-Markovnikov | Syn-addition | researchgate.netlibretexts.org |

Condensation and Derivatization Reactions

The activated methyl group at the α-position allows this compound to act as a nucleophile in condensation reactions, leading to the formation of new C-C bonds and more complex structures.

Reactions with Aldehydes and Ketones

This compound can undergo condensation reactions with aldehydes and ketones, similar to the Knoevenagel or Claisen-Schmidt condensations. wikipedia.orgsigmaaldrich.comwikipedia.org In these base-catalyzed reactions, the enaminone, or more specifically its corresponding enolate, acts as the nucleophile (the active methylene (B1212753) component). nih.govpraxilabs.com The reaction involves a nucleophilic addition to the carbonyl group of the aldehyde or ketone, followed by a dehydration step to yield a conjugated product. sigmaaldrich.com The Claisen-Schmidt variant specifically refers to the reaction between an enolizable ketone and a non-enolizable aromatic aldehyde. wikipedia.orgpraxilabs.com These reactions are fundamental for extending the carbon chain and synthesizing α,β-unsaturated carbonyl compounds and other complex molecules. nih.govpurechemistry.org

| Reaction Name | Reactants | Catalyst | Product Type | Reference |

| Knoevenagel Condensation | Enaminone + Aldehyde/Ketone | Weak base (e.g., amine) | α,β-unsaturated derivative | wikipedia.orgnih.gov |

| Claisen-Schmidt Condensation | Enaminone + Aromatic Aldehyde | Base (e.g., NaOH) | α,β-unsaturated derivative | wikipedia.orgpraxilabs.com |

Reactions with Active Methylene Reagents

The vinylogous enamine structure of this compound makes it a versatile precursor in the synthesis of various heterocyclic compounds. Its reaction with active methylene reagents, such as malononitrile (B47326) and ethyl cyanoacetate, provides a pathway to highly substituted pyridine derivatives. These reactions typically proceed through a series of condensation, cyclization, and aromatization steps.

The general mechanism involves the initial Michael addition of the carbanion generated from the active methylene compound to the β-carbon of the enaminone. This is followed by an intramolecular cyclization, where the amino group attacks one of the nitrile or ester functionalities. Subsequent elimination of water and benzylamine (B48309) leads to the formation of the aromatic pyridine ring. The specific structure of the resulting pyridine derivative is dependent on the nature of the active methylene reagent and the reaction conditions employed.

For instance, the reaction with malononitrile can lead to the formation of 2-amino-3-cyano-pyridine derivatives. The presence of the benzylamino group influences the regioselectivity of the cyclization process. The reaction conditions, such as the choice of solvent and catalyst (often a base like piperidine (B6355638) or sodium ethoxide), play a crucial role in directing the reaction towards the desired product and maximizing the yield.

| Active Methylene Reagent | Proposed Product | Reaction Conditions | Reference |

| Malononitrile | 2-Amino-6-methyl-4-phenyl-nicotinonitrile | Ethanolic piperidine, reflux | nih.govnih.gov |

| Ethyl Cyanoacetate | 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile | Sodium ethoxide in ethanol, reflux |

Note: The proposed products and reaction conditions are based on analogous reactions of similar enaminones, as direct experimental data for this compound was not explicitly found in the searched literature.

Redox Chemistry and Transformation Pathways

The redox chemistry of this compound involves the transformation of its key functional groups: the enamine, the ketone, and the benzylamino moiety. Both oxidation and reduction reactions can be employed to modify the structure and introduce new functionalities.

Oxidation Reactions

The oxidation of this compound can target the enamine double bond or the benzylamino group. The outcome of the oxidation is highly dependent on the oxidizing agent used and the reaction conditions.

Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are known to epoxidize electron-rich double bonds. masterorganicchemistry.com In the case of this compound, the enamine double bond is electron-rich and susceptible to epoxidation. The resulting epoxide would be a highly reactive intermediate, which could undergo further transformations.

Alternatively, stronger oxidizing agents or different reaction conditions could lead to oxidative cleavage of the double bond or oxidation of the nitrogen atom. The presence of the benzyl group also introduces a site for potential oxidation, although this typically requires more vigorous conditions.

| Oxidizing Agent | Proposed Product | Reaction Conditions | Reference |

| m-CPBA | 4-Benzylamino-3,4-epoxy-pentan-2-one | Dichloromethane, 0 °C to room temp. | masterorganicchemistry.com |

| Hydrogen Peroxide | Oxidative cleavage products | Acidic or basic conditions, heat | lboro.ac.uk |

Note: The proposed products are based on the general reactivity of enaminones and related compounds with the specified oxidizing agents.

Reduction Reactions

The reduction of this compound can selectively target the ketone carbonyl group or the enamine double bond. The choice of reducing agent is critical for achieving the desired chemoselectivity.

Sodium borohydride (NaBH₄) is a mild reducing agent that is highly selective for the reduction of aldehydes and ketones to the corresponding alcohols. chemguide.co.ukyoutube.com Therefore, treatment of this compound with NaBH₄ is expected to reduce the ketone functionality to a hydroxyl group, yielding 4-benzylamino-pent-3-en-2-ol, while leaving the enamine double bond intact.

For the reduction of both the ketone and the enamine double bond, a more powerful reducing agent or catalytic hydrogenation would be necessary. Catalytic transfer hydrogenation, using a hydrogen donor like isopropanol (B130326) or ammonium (B1175870) formate (B1220265) in the presence of a palladium catalyst, is a versatile method for the reduction of various functional groups, including C=C and C=O double bonds. rsc.orgrsc.org This method could potentially lead to the fully saturated 4-benzylamino-pentan-2-ol. The benzyl group may also be susceptible to hydrogenolysis under certain catalytic hydrogenation conditions, leading to debenzylation.

| Reducing Agent/Method | Proposed Product | Reaction Conditions | Reference |

| Sodium Borohydride (NaBH₄) | 4-Benzylamino-pent-3-en-2-ol | Methanol or Ethanol, room temp. | chemguide.co.ukyoutube.comlibretexts.org |

| Catalytic Transfer Hydrogenation (e.g., Pd/C, isopropanol) | 4-Benzylamino-pentan-2-ol | Pd/C catalyst, refluxing isopropanol | rsc.org |

Note: The proposed products and conditions are based on established methods for the reduction of ketones and enaminones.

Applications of 4 Benzylamino Pent 3 En 2 One in Advanced Organic Synthesis

A Versatile Building Block for Complex Organic Molecules

The utility of 4-Benzylamino-pent-3-en-2-one extends across various facets of modern organic synthesis, from the creation of fundamental heterocyclic structures to its incorporation in sophisticated synthetic strategies for natural products and combinatorial libraries.

Precursor for Heterocyclic Frameworks

The enaminone moiety within this compound is a powerful synthon for the construction of a diverse range of nitrogen-containing heterocyclic compounds. Its ability to react with various electrophiles and nucleophiles makes it a strategic starting material for synthesizing important classes of heterocycles such as pyrazoles and pyridines, as well as more complex polycyclic systems.

While direct, specific examples detailing the synthesis of pyrazoles and pyridines from this compound are not extensively documented in publicly available research, the general reactivity of β-enaminones provides a strong basis for its potential in this area. The synthesis of pyrazoles often involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. Given that this compound is an enamine derivative of a 1,3-dicarbonyl compound (acetylacetone), it can theoretically react with hydrazines to form pyrazole rings. The reaction would likely proceed through an initial attack of the hydrazine at the carbonyl carbon, followed by an intramolecular condensation and elimination of benzylamine (B48309) and water.

Similarly, the construction of pyridine (B92270) rings can be achieved through various condensation reactions involving 1,5-dicarbonyl compounds or their precursors. Methodologies such as the Hantzsch pyridine synthesis utilize β-ketoesters and enamines. ub.edu It is conceivable that this compound could be employed in modified pyridine syntheses, reacting with suitable partners to form the pyridine core. For instance, its reaction with an active methylene (B1212753) compound in the presence of an ammonia source could potentially lead to a dihydropyridine intermediate, which could then be oxidized to the corresponding pyridine.

| Heterocycle | General Precursors | Potential Role of this compound |

| Pyrazoles | 1,3-Dicarbonyl compounds, Hydrazines | Acts as a masked 1,3-dicarbonyl, reacting with hydrazines. |

| Pyridines | 1,5-Dicarbonyl compounds, β-Ketoesters, Enamines | Can serve as the enamine component in multicomponent pyridine syntheses. |

Role in Natural Product Synthesis Strategies

The structural motifs present in many natural products, particularly alkaloids, often include nitrogen-containing heterocyclic cores. While there is no direct evidence in the reviewed literature of this compound being used in the total synthesis of a specific natural product, its potential as a building block for key heterocyclic intermediates is significant. The ability to construct pyrazole, pyridine, and other nitrogenous rings makes it a candidate for the synthesis of fragments that could be elaborated into more complex natural product skeletons. The benzyl (B1604629) group could also serve as a protecting group that can be removed at a later stage of the synthesis.

Utilization in Combinatorial Synthesis Approaches

Combinatorial chemistry aims to rapidly generate large libraries of related compounds for high-throughput screening. The versatility of this compound makes it an attractive scaffold for such endeavors. By reacting the enaminone core with a diverse set of building blocks, a library of compounds with varied substituents can be efficiently synthesized. For example, variations in the hydrazine partner for pyrazole synthesis or the active methylene compound for pyridine synthesis would lead to a diverse set of final products. The relatively simple and often high-yielding reactions of enaminones are well-suited for the automated and parallel synthesis techniques employed in combinatorial chemistry.

Intermediate in Cascade and Domino Reactions

Cascade and domino reactions are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single, uninterrupted sequence, leading to a rapid increase in molecular complexity. These reactions are highly efficient in terms of atom economy and step economy. The dual nucleophilic and electrophilic nature of this compound makes it an ideal candidate for participating in such reaction cascades.

An illustrative example of a potential cascade reaction could involve an initial Michael addition of a nucleophile to the β-position of the enaminone. The resulting intermediate could then undergo an intramolecular cyclization, with the newly introduced functionality reacting with the carbonyl group or the enamine nitrogen. Subsequent elimination or rearrangement steps could then lead to the final, often complex, heterocyclic product. While specific, documented cascade reactions starting from this compound are not prevalent in the literature, the fundamental reactivity of the enaminone scaffold strongly supports its potential as a key intermediate in the design of novel domino sequences for the efficient synthesis of complex organic molecules.

| Reaction Type | Description | Potential Role of this compound |

| Cascade Reaction | A series of intramolecular reactions where the functionality for the next step is generated in the previous one. | Can be designed to undergo a sequence of cyclizations and rearrangements following an initial intermolecular reaction. |

| Domino Reaction | A sequence of reactions where subsequent transformations occur under the same reaction conditions without the addition of new reagents. | Can act as the initial substrate that triggers a series of bond-forming events to build complex structures in one pot. |

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. This compound, with its dual nucleophilic and electrophilic character, is an ideal candidate for participation in such reactions. nih.gov

One of the key applications of this compound in MCRs is in the synthesis of polysubstituted pyrroles. nih.gov While specific named MCR protocols exclusively featuring this compound are not extensively detailed in the reviewed literature, its structural motif is analogous to reactants used in established MCRs for heterocycle synthesis. For instance, the general reactivity of β-enaminones suggests their potential utility in reactions like the Biginelli or Hantzsch syntheses, which are classic examples of multicomponent reactions for the preparation of dihydropyrimidinones and dihydropyridines, respectively. nih.govmdpi.comstudysmarter.co.uk In these hypothetical scenarios, the enamine moiety of this compound could act as a key nucleophilic component.

The general scheme for the involvement of a β-enaminone like this compound in a multicomponent reaction leading to a heterocyclic core can be conceptualized as follows:

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Resulting Heterocyclic Core |

| This compound | Aldehyde | Active Methylene Compound | Acid or Base catalyst | Polysubstituted Pyridine or Pyrrole (B145914) |

| This compound | Isocyanate | Lewis Acid | Dihydropyrimidinone derivative | |

| This compound | α,β-Unsaturated Ketone | Michael Acceptor | Base catalyst | Fused Heterocyclic System |

This table represents a generalized and interactive depiction of potential multicomponent reactions based on the known reactivity of β-enaminones.

Detailed research has demonstrated that β-enaminones can be employed as starting materials in multi-component reactions to synthesize more complex heterocyclic structures, such as pyrroles. nih.gov

Strategic Incorporation into Complex Synthetic Sequences

Beyond its utility in one-pot multicomponent reactions, this compound can also be strategically employed as a key intermediate in multi-step synthetic sequences for the construction of complex molecular targets. Its functional groups offer handles for a variety of chemical transformations, allowing for the stepwise assembly of intricate molecular frameworks.

While the direct application of this compound as an intermediate in the total synthesis of a specific complex natural product is not prominently documented in the available literature, the versatile reactivity of the β-enaminone scaffold is widely recognized in the synthesis of bioactive compounds. nih.gov The enaminone moiety can be seen as a masked 1,3-dicarbonyl, which can be revealed or further functionalized at different stages of a synthetic route.

The strategic incorporation of this compound could involve the following transformations:

Cyclization Reactions: The inherent functionality of this compound allows it to be a precursor for various cyclization reactions to form five-, six-, or even seven-membered heterocyclic rings.

Functional Group Interconversions: The ketone and enamine functionalities can be modified through a variety of standard organic transformations to introduce new functional groups required for the construction of the target molecule.

Protection/Deprotection Strategies: The enamine can serve as a protecting group for the amine, which can be deprotected under specific conditions later in the synthetic sequence.

The development of cascade reactions, where a series of intramolecular transformations are triggered by a single event, is another area where this compound could be a valuable precursor for the synthesis of fused heterocyclic systems. nih.gov

Precursor for Advanced Organic Materials

The application of β-enaminones is not limited to the synthesis of discrete small molecules; they also hold potential as precursors for advanced organic materials. The conjugated nature of the enaminone system can impart interesting electronic and photophysical properties to polymeric structures.

Synthesis of Polymer Precursors

While there is no specific literature detailing the use of this compound as a monomer for polymer synthesis, the synthesis of polyenaminones has been reported through the polymerization of diamines with bis(N,N-disubstituted) enaminones. nih.gov This suggests a plausible pathway for the incorporation of this compound into a polymer backbone.

A hypothetical polycondensation reaction could involve the reaction of a bifunctional derivative of this compound or its reaction with a suitable comonomer. For instance, a diamine-containing analogue of this compound could undergo self-polymerization, or this compound itself could potentially react with a di-electrophile under appropriate conditions to form a polymer. The resulting polyenaminones could exhibit interesting properties such as film-forming capabilities and degradability under mild conditions. nih.gov

Applications in Optoelectronic Materials

The conjugated push-pull system inherent in the β-enaminone structure, with its electron-donating amino group and electron-withdrawing carbonyl group, is a key feature in the design of organic materials with interesting optical and electronic properties. Due to this conjugation, polyenaminones have been shown to absorb UV and visible light. nih.gov

Although no specific data exists for polymers derived from this compound, the general properties of polyenaminones suggest potential applications in optoelectronic materials. nih.gov These properties could include:

UV Shielding: The ability to absorb UV radiation could make these materials useful as UV-protective coatings.

Redox Activity: The presence of the electroactive enaminone moiety could lead to applications in energy storage devices. nih.gov

Further research would be necessary to synthesize and characterize polymers derived from this compound to fully explore their potential in these advanced material applications.

Coordination Chemistry and Ligand Design with 4 Benzylamino Pent 3 En 2 One

Enaminones as Chelating Ligands

Enaminones are characterized by the conjugated system N−C=C−C=O. doaj.org This structural motif imparts them with both nucleophilic and electrophilic properties, making them valuable precursors in organic synthesis. doaj.org In coordination chemistry, the presence of both a nitrogen and an oxygen atom in a 1,3-relationship allows them to act as effective chelating agents. Chelation is the formation of two or more separate coordinate bonds between a polydentate (multiple donor atoms) ligand and a single central metal ion. This process results in the formation of a stable ring structure, known as a chelate ring.

The chelate effect describes the enhanced stability of a coordination complex containing a chelating ligand compared to a complex with analogous non-chelating (monodentate) ligands. This increased stability is primarily due to favorable thermodynamic factors, specifically a significant increase in entropy upon chelation.

Denticity and Coordination Modes of 4-Benzylamino-pent-3-en-2-one

The denticity of a ligand refers to the number of donor atoms that can bind to the central metal ion. This compound, like other β-enaminones, typically functions as a bidentate ligand. It exists in equilibrium between keto-amine and enol-imine tautomeric forms. Upon deprotonation of the amino group, the resulting enaminonate anion coordinates to a metal ion through the nitrogen atom and the carbonyl oxygen atom. This coordination results in the formation of a highly stable six-membered chelate ring.

The primary coordination mode involves the formation of a [M(O,N)] chelate where the deprotonated oxygen of the carbonyl group and the nitrogen of the amino group bind to the metal center. This bidentate chelation is the most common and results in stable complexes.

Influence of Ligand Structure on Complex Stability

The stability of metal complexes with this compound is influenced by several factors related to its structure. The formation of the six-membered chelate ring is a major contributor to the thermodynamic stability of the resulting complexes. The stability of these complexes generally follows the Irving-Williams series, which for divalent first-row transition metal ions is typically: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). uobaghdad.edu.iq

The electronic properties of the ligand also play a crucial role. The benzyl (B1604629) group attached to the nitrogen atom is an electron-donating group, which can increase the electron density on the nitrogen donor atom, potentially leading to stronger coordination with the metal ion. Furthermore, substituents on the benzyl ring could further modulate the electronic properties of the ligand and, consequently, the stability of the metal complexes. Electron-donating groups would be expected to increase the basicity of the donor atoms and form more stable complexes, while electron-withdrawing groups would have the opposite effect.

Steric effects can also influence complex stability. While the benzyl group is relatively bulky, it is flexible enough not to impose significant steric hindrance that would prevent complex formation. However, very bulky substituents on the benzyl group or the enaminone backbone could potentially disfavor the formation of certain geometries or lead to less stable complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The general procedure often includes dissolving the ligand and the metal salt, such as a chloride or acetate salt, in a solvent like methanol or ethanol and refluxing the mixture. unn.edu.ng The resulting metal complex often precipitates upon cooling and can be isolated by filtration.

Characterization of these complexes is achieved through a combination of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal ion. A shift in the stretching frequency of the C=O and N-H bonds in the complex compared to the free ligand indicates coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic complexes (e.g., with Zn(II) or Cd(II)). Changes in the chemical shifts of the protons and carbons near the coordination sites provide evidence of complexation. ajol.info

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination sphere around the metal ion, arising from d-d electronic transitions.

Elemental Analysis: This analysis determines the percentage composition of carbon, hydrogen, and nitrogen in the complex, which helps in confirming the stoichiometry of the metal to the ligand.

Molar Conductivity Measurements: These measurements help to determine whether the complex is an electrolyte or non-electrolyte in a given solvent, providing insight into its structure. ajol.info

Complexation with Transition Metal Ions (e.g., Cu, Ni, Co, Zn, Cd, Pd)

This compound readily forms stable complexes with a variety of divalent transition metal ions. The synthesis generally follows a 2:1 ligand-to-metal molar ratio, leading to complexes with the general formula [M(L)₂], where L is the deprotonated form of the enaminone ligand.

| Metal Ion | Typical Precursor | Expected Complex Stoichiometry (M:L) |

| Copper (Cu) | CuCl₂·2H₂O or Cu(OAc)₂·H₂O | 1:2 |

| Nickel (Ni) | NiCl₂·6H₂O or Ni(OAc)₂·4H₂O | 1:2 |

| Cobalt (Co) | CoCl₂·6H₂O or Co(OAc)₂·4H₂O | 1:2 |

| Zinc (Zn) | Zn(NO₃)₂·6H₂O or Zn(OAc)₂·2H₂O | 1:2 |

| Cadmium (Cd) | Cd(OAc)₂·2H₂O | 1:2 |

| Palladium (Pd) | PdCl₂ | 1:2 |

This table is based on common synthetic procedures for related β-enaminone complexes.

Structural Diversity of Enaminone-Metal Complexes

The metal complexes of this compound can adopt various coordination geometries depending on the coordination number and the electronic configuration of the central metal ion. For a 1:2 metal-to-ligand ratio, the two bidentate ligands provide a total of four donor atoms.

Tetrahedral Geometry: This geometry is common for d¹⁰ ions like Zn(II) and Cd(II), which have no crystal field stabilization energy preference for other geometries. ajol.info

Square Planar Geometry: This is a common geometry for d⁸ metal ions such as Ni(II) and Pd(II). Cu(II) (a d⁹ ion) can also form square planar or distorted square planar complexes.

Octahedral Geometry: While the 1:2 complex provides four coordination sites, octahedral geometry can be achieved by the coordination of two additional solvent molecules or other monodentate ligands to the axial positions, resulting in a general formula of [M(L)₂(Solvent)₂]. This is often observed for Co(II) and sometimes Ni(II) complexes. uobaghdad.edu.iq

The structural diversity is a key feature of these complexes, and the specific geometry adopted can have a significant impact on their properties and potential applications, particularly in catalysis.

Catalytic Applications of Enaminone-Metal Complexes

Transition metal complexes are widely used as catalysts in a vast range of organic transformations due to their ability to exist in multiple oxidation states and coordinate with organic substrates. doaj.org The ligand plays a crucial role in tuning the steric and electronic properties of the metal center, thereby influencing the activity and selectivity of the catalyst.

Metal complexes of β-enaminones and related Schiff bases have shown promise in various catalytic reactions. These include:

Oxidation Reactions: Cobalt and copper complexes, in particular, are known to catalyze the aerobic oxidation of various organic substrates. nih.govrsc.org The ligand can stabilize the metal in different oxidation states required for the catalytic cycle.

Cross-Coupling Reactions: Palladium complexes are renowned for their catalytic activity in C-C and C-N bond-forming reactions, such as the Suzuki-Miyaura coupling. researchgate.netmdpi.comnih.gov The enaminone ligand can provide the necessary stability and electronic environment for the palladium catalyst.

Polymerization Reactions: Some transition metal complexes with Schiff base ligands have been investigated as catalysts for the ring-opening polymerization of cyclic esters. nih.gov

While specific catalytic applications for complexes of this compound are not extensively reported, the general catalytic potential of this class of compounds is significant. The ability to modify the ligand structure, for instance, by introducing different substituents on the benzyl ring, offers a pathway to fine-tune the catalytic properties of the corresponding metal complexes for specific applications. Future research in this area could uncover novel catalytic activities for these versatile coordination compounds.

Role in Organic Transformations

The compound this compound is a member of the β-enaminone class of molecules, which are recognized for their versatility as building blocks in organic synthesis. beilstein-journals.org The structure of β-enaminones features a conjugated N-C=C-C=O system, which confers stability and unique reactivity. This dual functionality, with both a nucleophilic enamine moiety and an electrophilic enone part, allows them to react with a diverse array of reagents.

As a result, this compound serves as a valuable precursor for the synthesis of various heterocyclic and carbocyclic compounds. beilstein-journals.org It has been utilized as a starting material in multi-component reactions to create more complex molecular architectures, such as pyrroles. The well-defined structure and predictable reactivity of this compound make it an ideal model compound for researchers to test the scope and limitations of new synthetic methodologies within the broader field of enaminone chemistry.

Research in enaminone chemistry often uses compounds like this compound as a benchmark substrate to evaluate the effectiveness of novel catalytic systems and reaction conditions. For instance, its synthesis, typically achieved through the condensation of benzylamine (B48309) and acetylacetone (B45752), has been used to demonstrate the efficacy of different catalysts.

Development of New Catalytic Systems

The ability of enaminones, including this compound, to act as polydentate ligands has led to significant research into their corresponding metal complexes and their applications in catalysis. researchgate.net The coordination of the enaminone ligand to a metal center can enhance its chemical properties and lead to the development of novel catalytic systems. researchgate.net

Ruthenium(II) complexes incorporating enaminone derivative ligands have been synthesized and successfully employed as catalysts in the transfer hydrogenation of ketones. magritek.com In these systems, the enaminone ligand coordinates to the Ruthenium(II) center through its nitrogen and oxygen atoms, forming a stable "three-legged piano stool" structure. magritek.com These catalysts have demonstrated high activity and selectivity, achieving up to 100% selectivity in the hydrogenation of acetophenone and other ketones. magritek.com The catalytic efficiency, measured by turnover frequency (TOF), has been shown to be influenced by the specific structure of the enaminone ligand. magritek.com

Table 1: Catalytic Activity of Ru(II)-Enaminone Complexes in Transfer Hydrogenation

| Catalyst Complex | Substrate | Turnover Frequency (TOF) (h⁻¹) | Selectivity (%) |

|---|---|---|---|

| Ru(II)-Enaminone 3 | Acetophenone | 1667 | up to 100 |

| Ru(II)-Enaminone 4 | Various Ketones | Good Activities | up to 100 |

Data sourced from a study on enaminone ruthenium(II) complexes. magritek.com

Palladium complexes featuring enaminone ligands have also emerged as excellent catalysts for Suzuki-Miyaura cross-coupling reactions, a fundamental method for forming carbon-carbon bonds in organic synthesis. researchgate.net Furthermore, the broader class of β-enaminones has been explored in the development of catalysts for various other transformations, including olefin polymerization. researchgate.net The ongoing quest for new, efficient, and selective catalysts continues to drive research into chiral enaminone ligands and their metal complexes for applications in asymmetric synthesis. merckmillipore.com

Metal-Organic Frameworks and Coordination Polymers Utilizing Enaminone Ligands

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. youtube.commdpi.com The choice of the organic linker is crucial as it dictates the topology, porosity, and functional properties of the resulting framework. youtube.commdpi.com Enaminone ligands, with their ability to act as bidentate or polydentate linkers, are promising candidates for the construction of these advanced materials. researchgate.netresearchgate.net

Research has demonstrated the successful synthesis of coordination polymers using enaminone derivatives. For example, a novel enaminone derivative, 2-{[(3-methoxyphenyl)amino]methylene}-5,5-dimethylcyclohexane-1,3-dione, was used to prepare lanthanide(III) complexes. researchgate.net X-ray diffraction analysis revealed that the enaminone ligand exhibits a bidentate-bridging coordination mode, resulting in the formation of a polymeric network. researchgate.net This work highlights the potential of enaminone ligands to create stable, multidimensional coordination polymers with interesting photoluminescent properties, as energy transfer from the ligand to the lanthanide ion was observed. researchgate.net

Table 2: Examples of Coordination Polymers based on Enaminone Derivatives

| Lanthanide Ion (Ln³⁺) | Enaminone Ligand | Resulting Structure |

|---|---|---|

| Europium(III) | 2-{[(3-methoxyphenyl)amino]methylene}-5,5-dimethylcyclohexane-1,3-dione | Polymeric Net |

| Samarium(III) | 2-{[(3-methoxyphenyl)amino]methylene}-5,5-dimethylcyclohexane-1,3-dione | Polymeric Net |

| Terbium(III) | 2-{[(4-methylphenyl)amino]methylene}-5,5-dimethylcyclohexane-1,3-dione | Polymeric |

| Dysprosium(III) | 2-{[(4-methylphenyl)amino]methylene}-5,5-dimethylcyclohexane-1,3-dione | Polymeric |

Data synthesized from studies on polymeric REE coordination compounds. researchgate.net

While specific examples utilizing this compound in MOF synthesis are not extensively documented in the reviewed literature, the principles of MOF and coordination polymer design strongly support its potential in this area. The nitrogen and oxygen donor atoms of the enaminone backbone can coordinate to metal centers, and the benzyl group provides a site for further functionalization, which could be used to tune the properties of the resulting framework for applications in gas storage, separation, or catalysis. youtube.comrsc.org The inherent functionality of the enaminone ligand could lead to MOFs with tailored properties, such as basic sites within the pores from the amine group, which are known to be beneficial for applications like CO2 capture. rsc.org

Computational and Theoretical Investigations of 4 Benzylamino Pent 3 En 2 One

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in understanding the electronic structure and properties of molecules like 4-Benzylamino-pent-3-en-2-one. These computational methods provide insights into molecular geometry, orbital energies, charge distributions, and spectroscopic properties that are often complementary to experimental data.

Density Functional Theory (DFT) has become a standard and reliable method for predicting the molecular geometry of organic compounds, including β-enaminones. The B3LYP functional, combined with basis sets such as 6-311++G(d,p), is commonly employed for these calculations.

Experimental crystallographic data from closely related 4-anilinopent-3-en-2-one derivatives support these computational findings. Key geometric features include:

Planarity : The enaminone backbone (N—C=C—C=O) is typically planar or nearly planar. nih.gov

Bond Lengths : The C=C bond length is around 1.38 Å, while the adjacent C-C single bond is approximately 1.42 Å, indicating electron delocalization within the conjugated system. nih.gov

Dihedral Angle : A notable structural parameter is the dihedral angle between the plane of the benzyl (B1604629) (or phenyl) group and the plane of the enaminone backbone. This angle is influenced by steric effects from substituents on the aromatic ring. For instance, in 4-[(4-Methylphenyl)amino]pent-3-en-2-one, this angle is found to be 29.90 (4)°. nih.gov

| Parameter | Typical Value | Significance |

|---|---|---|

| C=C Bond Length | ~1.38 Å | Indicates a double bond within the delocalized system. |

| C-C Bond Length | ~1.42 Å | Shorter than a typical C-C single bond, suggesting partial double bond character. |

| N···O Distance | ~2.64 Å | Short distance indicative of a strong intramolecular hydrogen bond. |

| Dihedral Angle (Aryl vs. Enaminone) | 30° - 55° | Reflects the steric and electronic interplay between the two main parts of the molecule. |

While DFT is a workhorse for geometry optimization, both DFT and other ab initio methods are used to elucidate the electronic properties of this compound. These investigations provide a detailed picture of the molecule's reactivity and intermolecular interaction potential.

Frontier Molecular Orbitals (HOMO-LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. Calculations show that the HOMO is typically localized over the enamine part of the molecule, while the LUMO is centered on the enone fragment. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.

Natural Bond Orbital (NBO) Analysis : NBO analysis is used to study charge delocalization and intramolecular interactions. For β-enaminones, NBO calculations quantify the stabilization energy associated with the N-H···O hydrogen bond. This is often described as a σ(N-H) → LP(O) donor-acceptor interaction, where LP(O) is a lone pair on the oxygen atom. The calculated energy for this interaction in similar systems can be significant, confirming the strength of the hydrogen bond. researchgate.net